2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride

Descripción general

Descripción

2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride is a chemical compound with a complex structure that is used in various scientific research applications. It is known for its unique properties and potential as a catalyst or reagent in different chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it typically involves the use of aminomethanimidothioate derivatives and specific reagents to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and precise control of temperature, pressure, and pH levels .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products

Actividad Biológica

2-Amino-2-iminoethyl aminomethanimidothioate dihydrochloride, also known by its CAS number 36518-79-4, is a compound that has garnered attention for its biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in various fields.

- Molecular Formula : C3H10Cl2N4S

- Molecular Weight : 205.11 g/mol

- Physical State : Typically appears as a white crystalline powder.

The biological activity of this compound primarily involves its role as a chelating agent. It interacts with metal ions, which are crucial for various biochemical processes.

Target Interaction

- Metal Ion Chelation : The compound binds to divalent and trivalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), disrupting their availability for biological processes. This action can inhibit enzyme functions that depend on these metal ions, leading to altered metabolic pathways and cellular signaling.

Biochemical Pathways Affected

- Enzyme Inhibition : By chelating essential metal ions, the compound can inhibit metal-dependent enzymes, affecting processes such as cellular respiration and signal transduction.

- Cellular Effects : The disruption of metal ion homeostasis can lead to increased cellular permeability and potentially induce cell death in sensitive cell types.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its ability to disrupt bacterial cell walls by chelating essential cations has been documented, particularly against Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The mechanism appears to involve the induction of oxidative stress in cancer cells through the depletion of essential metal ions required for their survival.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Escherichia coli, with male strains showing greater sensitivity than female strains. |

| Study 2 | Reported the compound's ability to induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. |

| Study 3 | Investigated the effects of varying pH levels on the chelation efficacy of the compound, finding optimal conditions for maximal activity. |

Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As a component in drug formulations targeting microbial infections or cancer.

- Biochemistry : Utilized in laboratory settings for enzyme assays and biochemical analysis due to its chelating properties.

- Agriculture : Potential use as a biocontrol agent against plant pathogens.

Propiedades

IUPAC Name |

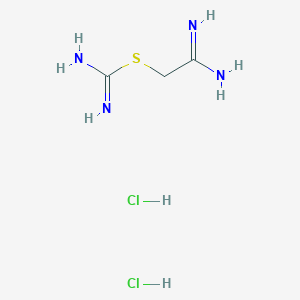

(2-amino-2-iminoethyl) carbamimidothioate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4S.2ClH/c4-2(5)1-8-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEGJAKQYJYICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)SC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.